molecular formula C17H19N3O2 B7455656 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide

4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide

Cat. No. B7455656
M. Wt: 297.35 g/mol
InChI Key: JVNJSZMXBFUCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide, also known as OHM-391 or 4-OH-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. It has been found to enhance the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the brain and peripheral tissues. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been found to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the levels of antioxidant enzymes, such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide. These include further studies on its mechanism of action, its potential use in the treatment of various medical conditions, and its safety and toxicity profile. Additionally, the development of new derivatives of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide with improved pharmacological properties is also an area of future research.
Conclusion
In conclusion, 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide in the treatment of various medical conditions.

Synthesis Methods

The synthesis of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide involves the reaction between 1-(2-hydroxyphenyl)piperazine and phenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst at an elevated temperature. The resulting product is then purified using various methods such as recrystallization and column chromatography to obtain a pure form of 4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide.

Scientific Research Applications

4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.

properties

IUPAC Name

4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-1-3-7-14/h1-9,21H,10-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNJSZMXBFUCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.